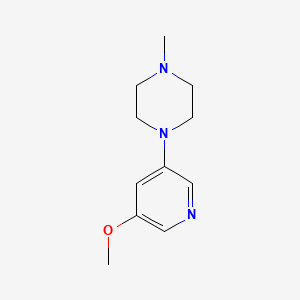
4-Methyl-1-(5-methoxy-pyridin-3-yl)-piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-1-(5-methoxy-pyridin-3-yl)-piperazine is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-(5-methoxy-pyridin-3-yl)-piperazine typically involves the reaction of 5-methoxy-3-pyridinecarboxaldehyde with 4-methylpiperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
4-Methyl-1-(5-methoxy-pyridin-3-yl)-piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of halogenated piperazine derivatives.
科学研究应用
4-Methyl-1-(5-methoxy-pyridin-3-yl)-piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
作用机制
The exact mechanism of action of 4-Methyl-1-(5-methoxy-pyridin-3-yl)-piperazine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The compound may modulate the activity of these targets, leading to changes in cellular processes and biological responses.
相似化合物的比较
Similar Compounds
1,3,4-Oxadiazole Pyrimidines: These compounds are known for their fungicidal properties and are used in the treatment of phytopathogenic fungi.
1,3,4-Oxadiazol-2-ylpyridines: These derivatives are studied for their potential as metalloenzyme inhibitors for the treatment of human diseases.
Uniqueness
4-Methyl-1-(5-methoxy-pyridin-3-yl)-piperazine is unique due to its specific structural features, which confer distinct biological activities. Its combination of a piperazine ring with a methoxy-substituted pyridine moiety makes it a valuable compound for various research applications.
属性
CAS 编号 |
223794-36-3 |
|---|---|
分子式 |
C11H17N3O |
分子量 |
207.27 g/mol |
IUPAC 名称 |
1-(5-methoxypyridin-3-yl)-4-methylpiperazine |
InChI |
InChI=1S/C11H17N3O/c1-13-3-5-14(6-4-13)10-7-11(15-2)9-12-8-10/h7-9H,3-6H2,1-2H3 |
InChI 键 |
MCAJKSUXVCBTTP-UHFFFAOYSA-N |
规范 SMILES |
CN1CCN(CC1)C2=CC(=CN=C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


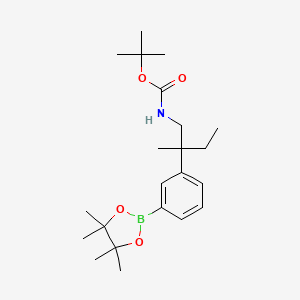
![4-[2-Amino-4-tert-butoxy-pyrido[3,2-d]pyrimidin-6-yl]-n-methoxy-benzamide](/img/structure/B13950014.png)
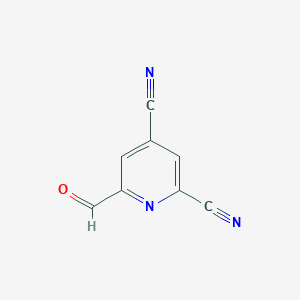
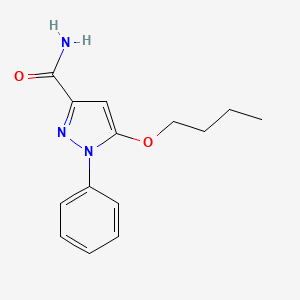



![[2-(Aminomethyl)-4-methylphenyl]methanol](/img/structure/B13950062.png)
![1-(2,5-Anhydro-4-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-6-deoxy-alpha-L-mannofuranosyl)-5-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B13950063.png)
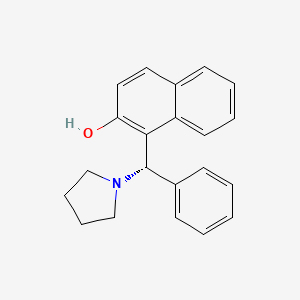
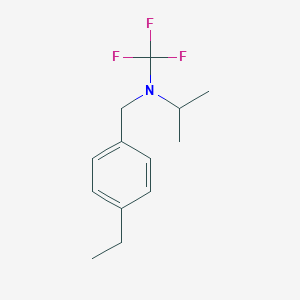

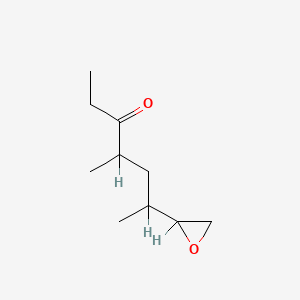
![1H-Thiopyrano[3,2-D]pyrimidine](/img/structure/B13950092.png)
